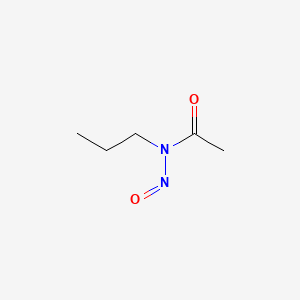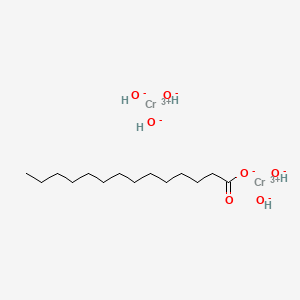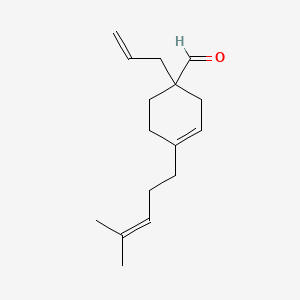
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde is an organic compound with the molecular formula C16H24O. It is known for its unique structure, which includes an allyl group and a cyclohexene ring substituted with a methyl-pentenyl side chain and a carbaldehyde group. This compound is of interest due to its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
The synthesis of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be achieved through several routes. One common method involves the Diels-Alder reaction between myrcene and methacrolein . This reaction is typically carried out under controlled conditions to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Analyse Des Réactions Chimiques
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The allyl and methyl-pentenyl groups can undergo substitution reactions, leading to a variety of derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and interactions.
Medicine: Research is ongoing to explore its potential therapeutic properties and applications in drug development.
Industry: It is used in the formulation of fragrances and other consumer products due to its distinctive scent
Mécanisme D'action
The mechanism of action of 1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The compound’s structure allows it to interact with various enzymes and receptors, influencing biochemical processes .
Comparaison Avec Des Composés Similaires
1-Allyl-4-(4-methyl-3-pentenyl)cyclohex-3-ene-1-carbaldehyde can be compared with similar compounds such as:
4-(4-Hydroxy-4-methylpentyl)-3-cyclohexene-1-carboxaldehyde: Known for its use in fragrances and as a chemical intermediate.
3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-: Another structurally related compound with similar applications. The uniqueness of this compound lies in its specific substitution pattern and the presence of both an allyl group and a carbaldehyde group, which confer distinct chemical and physical properties.
Propriétés
Numéro CAS |
66310-72-3 |
|---|---|
Formule moléculaire |
C16H24O |
Poids moléculaire |
232.36 g/mol |
Nom IUPAC |
4-(4-methylpent-3-enyl)-1-prop-2-enylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C16H24O/c1-4-10-16(13-17)11-8-15(9-12-16)7-5-6-14(2)3/h4,6,8,13H,1,5,7,9-12H2,2-3H3 |
Clé InChI |
YITNGWUNAUULCK-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CCC(CC1)(CC=C)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


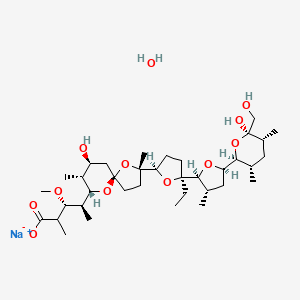
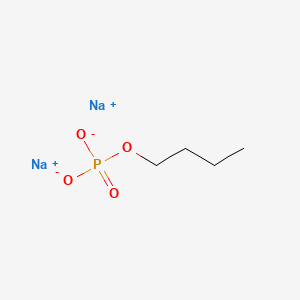
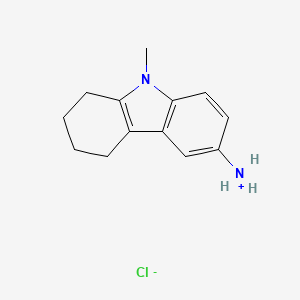
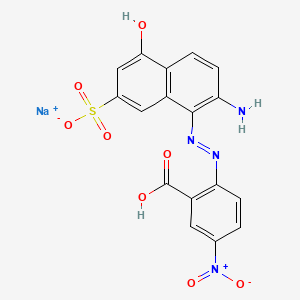
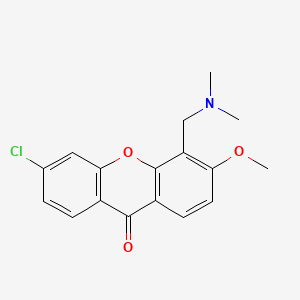

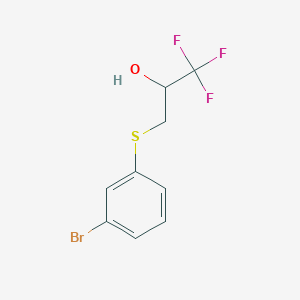
![[[(2R,3S,4R,5R)-5-[6-(benzylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate](/img/structure/B13785875.png)
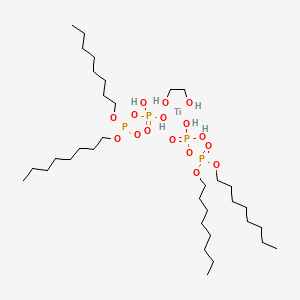
![8-ethyl-8,9-dihydro-7H-purino[8,9-b][1,3]thiazine](/img/structure/B13785889.png)
![1-Azatricyclo[4.4.0.03,8]decane(8CI,9CI)](/img/structure/B13785897.png)
![3-[3-tert-butyl-5-(3-carboxyphenyl)phenyl]benzoic acid](/img/structure/B13785901.png)
